MI-1061 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

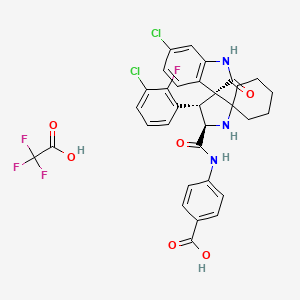

InChI=1S/C30H26Cl2FN3O4.C2HF3O2/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39;3-2(4,5)1(6)7/h4-12,15,23,25,36H,1-3,13-14H2,(H,34,37)(H,35,40)(H,38,39);(H,6,7)/t23-,25+,30+;/m0./s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEFTHDIYIEZGS-FLLZXHAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H27Cl2F4N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MI-1061 TFA in p53 Wild-Type Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-1061 TFA is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction, a critical node in cancer signaling. In cancer cells harboring wild-type p53, the overexpression of MDM2, an E3 ubiquitin ligase, leads to the suppression of p53's tumor-suppressive functions through proteasomal degradation. This compound acts by binding to the p53-binding pocket of MDM2, thereby preventing the MDM2-mediated degradation of p53. This leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of its downstream target genes. The cellular consequences of p53 activation by this compound include cell cycle arrest, primarily at the G1 and G2 phases, and the induction of apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound in p53 wild-type cells, including quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Activity of MI-1061

| Parameter | Value | Cell Line(s) | p53 Status | Reference |

| Binding Affinity (Ki) | 0.16 nM | - | - | [1] |

| IC50 (MDM2-p53 Interaction) | 4.4 nM | - | - | [2][3] |

| Cellular IC50 | 100 nM | SJSA-1 | Wild-Type | [2][3] |

| 250 nM | HCT-116 | Wild-Type | ||

| >10,000 nM | HCT-116 | Null |

Table 2: In Vivo Efficacy of MI-1061 in SJSA-1 Xenograft Model

| Dosing Regimen | Outcome | Mouse Model | p53 Status of Xenograft | Reference |

| 100 mg/kg, single oral dose | Accumulation of p53, MDM2, and p21; Cleavage of PARP | Mice with SJSA-1 xenograft | Wild-Type | |

| 100 mg/kg, daily oral dose for 14 days | Significant tumor regression | Mice with SJSA-1 xenograft | Wild-Type |

Experimental Protocols

Western Blotting for p53 Pathway Proteins

This protocol is for the detection of p53, MDM2, p21, and PARP cleavage in p53 wild-type cells treated with this compound.

a. Cell Lysis and Protein Quantification:

-

Culture p53 wild-type cancer cells (e.g., SJSA-1, HCT-116) to 70-80% confluency.

-

Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for specified time points (e.g., 24 hours).

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine protein concentration of the supernatant using a BCA protein assay.

b. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, MDM2, p21, and PARP overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (MTT) Assay

This protocol measures the cytotoxic effect of this compound on cancer cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 72 hours.

-

Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction

This protocol is to demonstrate that this compound disrupts the interaction between MDM2 and p53.

-

Treat p53 wild-type cells with this compound or a vehicle control.

-

Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100).

-

Pre-clear lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against MDM2 or p53 overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.

-

Analyze the eluates by Western blotting using antibodies against both p53 and MDM2. A decrease in the co-immunoprecipitated protein in the this compound-treated sample indicates disruption of the interaction.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the effect of this compound on cell cycle distribution.

-

Treat cells with this compound for 24-48 hours.

-

Harvest cells, including both adherent and floating populations.

-

Wash cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS.

-

Resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

-

Treat cells with this compound for a specified time (e.g., 48 hours).

-

Harvest both adherent and floating cells.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

Caption: Signaling pathway of this compound in p53 wild-type cells.

Caption: Preclinical experimental workflow for evaluating this compound.

Caption: Logical framework for targeting the MDM2-p53 interaction.

References

MI-1061 TFA: A Technical Guide to its Discovery and Chemical Synthesis

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." However, its function is often impaired in cancer cells through various mechanisms, including overexpression of its negative regulator, Murine Double Minute 2 (MDM2). The interaction between p53 and MDM2 leads to the ubiquitination and subsequent degradation of p53, effectively disabling its tumor-suppressive activities. The development of small molecules that inhibit the MDM2-p53 protein-protein interaction is a promising therapeutic strategy to reactivate p53 in cancer cells. This technical guide provides a comprehensive overview of MI-1061 TFA, a potent and orally bioavailable inhibitor of the MDM2-p53 interaction.

Discovery and Biological Activity

MI-1061 was identified through a structure-based drug design approach aimed at developing potent, chemically stable, and efficacious spiro-oxindole-based MDM2 inhibitors.[1] It emerged as a promising candidate due to its high binding affinity for MDM2 and its ability to potently activate the p53 pathway in cancer cells harboring wild-type p53.

In Vitro Activity

MI-1061 is a highly potent inhibitor of the MDM2-p53 interaction, as demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values.[1][2][3] The inhibitory activity of MI-1061 is strictly dependent on the p53 status of the cancer cells. It effectively inhibits the growth of cancer cell lines with wild-type p53, such as the osteosarcoma cell line SJSA-1 and the colorectal cancer cell line HCT-116.[2] In contrast, it shows minimal activity in p53-null cell lines, highlighting its specific mechanism of action.

| Parameter | Value | Reference |

| IC50 (MDM2-p53 Interaction) | 4.4 nM | |

| Ki (MDM2 Binding) | 0.16 nM | |

| SJSA-1 Cell Growth Inhibition (IC50) | 100 nM | |

| HCT-116 p53+/+ Cell Growth Inhibition (IC50) | 250 nM | |

| HCT-116 p53-/- Cell Growth Inhibition (IC50) | >10,000 nM |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of MI-1061. In a xenograft model using the SJSA-1 osteosarcoma cell line, oral administration of MI-1061 led to the activation of the p53 pathway, resulting in the accumulation of p53, MDM2, and the cell cycle inhibitor p21. This activation of p53 signaling translated into significant anti-tumor activity, including tumor regression, and was well-tolerated with no observed toxicity.

Mechanism of Action: Inhibition of the MDM2-p53 Interaction

MI-1061 exerts its anti-tumor effects by disrupting the interaction between MDM2 and p53. This restores the function of p53, leading to cell cycle arrest, apoptosis, and senescence in cancer cells.

Caption: Signaling pathway of MDM2-p53 interaction and its inhibition by MI-1061.

Chemical Synthesis Pathway

The chemical synthesis of MI-1061 is based on the construction of a spiro-oxindole scaffold. The following is a generalized synthetic scheme based on the synthesis of similar spiro-oxindole MDM2 inhibitors. The specific details for the synthesis of MI-1061 can be found in the supplementary information of the primary literature.

Caption: Generalized chemical synthesis workflow for MI-1061.

Experimental Protocols

Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction

This assay is used to quantify the binding affinity of inhibitors to the MDM2 protein.

Materials:

-

Recombinant human MDM2 protein

-

A fluorescently labeled p53-derived peptide (e.g., Rhodamine-labeled p53 peptide)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 5% DMSO)

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compound (MI-1061) in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a solution of the fluorescently labeled p53 peptide to each well.

-

Initiate the binding reaction by adding the MDM2 protein to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.

-

The data is analyzed to determine the concentration of the inhibitor that causes a 50% reduction in the polarization signal (IC50).

Cell-Based Proliferation Assay

This assay measures the effect of the compound on the growth of cancer cells.

Materials:

-

Cancer cell lines (e.g., SJSA-1, HCT-116 p53+/+, HCT-116 p53-/-)

-

Cell culture medium and supplements

-

96-well clear plates

-

Test compound (MI-1061)

-

Cell viability reagent (e.g., MTT, WST-1)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of MI-1061 in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of MI-1061.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

This compound is a potent and orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction. Its ability to reactivate the p53 tumor suppressor pathway in cancer cells with wild-type p53 makes it a promising candidate for cancer therapy. This technical guide has provided an in-depth overview of its discovery, mechanism of action, chemical synthesis, and key experimental protocols, offering a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation and clinical development of MI-1061 and similar compounds are warranted to fully explore their therapeutic potential.

References

- 1. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

MI-1061 TFA: A Comprehensive Technical Guide to its Binding Affinity for MDM2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity of MI-1061 TFA to its target, the Murine Double Minute 2 (MDM2) protein. The document outlines the quantitative binding data, the experimental protocols used for its determination, the underlying signaling pathway, and a typical experimental workflow for the evaluation of such an inhibitor.

Quantitative Binding Affinity Data

MI-1061 is a potent and specific inhibitor of the MDM2-p53 protein-protein interaction.[1][2] Its trifluoroacetate (TFA) salt is commonly used for research purposes. The compound exhibits high binding affinity to MDM2, effectively disrupting its interaction with the p53 tumor suppressor protein.[3] The key quantitative metrics for the binding affinity of MI-1061 to MDM2 are summarized in the table below.

| Parameter | Value | Description |

| Ki (Inhibition Constant) | 0.16 nM | Represents the intrinsic binding affinity of MI-1061 to MDM2. A lower Ki value indicates a stronger binding affinity.[1] |

| IC50 (Half-maximal Inhibitory Concentration) | 4.4 nM | The concentration of MI-1061 required to inhibit the MDM2-p53 interaction by 50% in a competitive binding assay.[1] |

Experimental Protocols for Determining Binding Affinity

The binding affinity of MI-1061 to MDM2 is typically determined using biophysical and biochemical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from its target protein.

Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In the context of the MDM2-p53 interaction, a recombinant GST-tagged MDM2 protein can be used in conjunction with a Europium cryptate-labeled anti-GST antibody (donor) and a red-fluorescently labeled MI-1061 analog (acceptor). When the labeled MI-1061 binds to MDM2, the donor and acceptor are brought close together, resulting in a FRET signal. Unlabeled this compound competes for binding to MDM2, leading to a decrease in the FRET signal in a dose-dependent manner.

Exemplary Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., phosphate buffer with BSA and a detergent like Tween-20).

-

Prepare solutions of GST-MDM2 protein, anti-GST-Europium cryptate, and MI-1061 Red Ligand at their optimal concentrations in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the this compound serial dilutions or vehicle control (for total binding) to the wells of a low-volume 384-well plate.

-

Add 5 µL of the GST-MDM2 protein solution to each well.

-

Add a 10 µL mixture of the anti-GST-Europium cryptate and MI-1061 Red Ligand to all wells.

-

For non-specific binding control, a high concentration of a known MDM2 binder can be used instead of the test compound.

-

-

Incubation and Measurement:

-

Seal the plate and incubate for 1 to 2 hours at room temperature, protected from light.

-

Measure the fluorescence signal on an HTRF-compatible plate reader, with excitation at 320-340 nm and emission at both 620 nm (donor) and 665 nm (acceptor).

-

-

Data Analysis:

-

The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

The percent inhibition is calculated relative to the high and low controls.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the concentration and Kd of the fluorescent ligand.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., MI-1061) to a ligand (e.g., MDM2) immobilized on a sensor chip in real-time.

Principle: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of polarized light. This change is proportional to the mass of the bound analyte.

Exemplary Protocol:

-

Sensor Chip Preparation:

-

Immobilize recombinant MDM2 protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target density. A reference flow cell is typically prepared in parallel with a mock immobilization or an irrelevant protein to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a running buffer (e.g., HBS-EP+).

-

Inject the this compound solutions over the sensor and reference flow cells at a constant flow rate.

-

Monitor the association (analyte injection) and dissociation (buffer flow) phases in real-time by recording the SPR signal (response units, RU).

-

-

Data Analysis:

-

The reference-subtracted sensorgrams are analyzed using a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = koff / kon).

-

Signaling Pathway and Experimental Workflow

The MDM2-p53 Signaling Pathway

This compound acts by disrupting the negative regulatory feedback loop between MDM2 and the p53 tumor suppressor. In many cancer cells with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to evade apoptosis and cell cycle arrest.

Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.

By binding to MDM2, MI-1061 prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the accumulation of p53 in the nucleus, where it can act as a transcription factor to activate its downstream target genes. Key downstream effectors include p21, which induces cell cycle arrest, and PUMA, which promotes apoptosis.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of an MDM2 inhibitor like this compound typically follows a tiered approach, moving from in vitro biochemical assays to cell-based assays and finally to in vivo animal models.

Caption: A typical preclinical experimental workflow for an MDM2 inhibitor.

This workflow ensures a systematic evaluation of the compound's potency, mechanism of action, pharmacokinetic properties, and in vivo efficacy and safety before it can be considered for clinical development.

References

MI-1061 TFA: A Potent Antagonist of the MDM2-p53 Interaction for p53 Pathway Reactivation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Its function is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which acts as its principal cellular antagonist.[1][2] MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation, effectively keeping its levels low in normal, unstressed cells.[1][2] In a significant portion of human cancers where the TP53 gene remains unmutated, the p53 pathway is often inactivated through the overexpression of MDM2. This makes the disruption of the MDM2-p53 interaction a compelling therapeutic strategy for reactivating p53's tumor-suppressive functions. MI-1061 TFA is a potent, orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction.[3] This technical guide provides an in-depth overview of the role of this compound in the activation of the p53 pathway, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The p53 protein is a transcription factor that regulates the expression of a wide array of genes involved in cellular homeostasis. Under normal physiological conditions, p53 levels are kept in check by MDM2 through a negative feedback loop. p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein, in turn, binds to the N-terminal transactivation domain of p53. This binding event has three major consequences for p53:

-

Inhibition of Transcriptional Activity: MDM2 binding physically blocks the transactivation domain of p53, preventing it from interacting with the transcriptional machinery.

-

Nuclear Export: MDM2 promotes the export of p53 from the nucleus to the cytoplasm.

-

Proteasomal Degradation: As an E3 ubiquitin ligase, MDM2 polyubiquitinates p53, marking it for degradation by the proteasome.

In many cancers with wild-type p53, this regulatory axis is disrupted, most commonly by the amplification or overexpression of the MDM2 gene. This leads to excessive degradation of p53, thereby abrogating its tumor-suppressive functions and allowing for uncontrolled cell proliferation.

Another key negative regulator of p53 is MDMX (also known as MDM4), a homolog of MDM2. While MDMX lacks intrinsic E3 ligase activity, it can bind to p53 and inhibit its transcriptional activity. Furthermore, MDMX can form heterodimers with MDM2, enhancing its ability to ubiquitinate p53. Therefore, potent inhibition of the interactions between p53 and both MDM2 and MDMX is a desirable therapeutic goal.

This compound is a spiro-oxindole derivative designed to mimic the key p53 residues (Phe19, Trp23, and Leu26) that are essential for its binding to the hydrophobic pocket of MDM2. By competitively binding to this pocket, this compound effectively displaces p53, preventing its degradation and leading to the reactivation of the p53 pathway.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key binding affinity and cell-based potency data.

Table 1: In Vitro Binding Affinity of this compound for MDM2

| Parameter | Value | Assay |

| IC50 | 4.4 nM | Fluorescence Polarization |

| Ki | 0.16 nM | Fluorescence Polarization |

Data sourced from MedchemExpress and other publications.

Table 2: In Vitro Cell Viability (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | p53 Status | IC50 |

| SJSA-1 (Osteosarcoma) | Wild-type | 100 nM |

| HCT-116 p53+/+ (Colon Carcinoma) | Wild-type | 250 nM |

| HCT-116 p53-/- (Colon Carcinoma) | Null | >10,000 nM |

| RS4;11 (Acute Leukemia) | Wild-type | 4.4 - 33.1 nM |

Data compiled from multiple sources. The significantly higher IC50 value in the p53-null cell line demonstrates the p53-dependent mechanism of action of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating MDM2 inhibitors like this compound.

Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of action of this compound.

Caption: The role of MDMX in the p53-MDM2 pathway and its indirect targeting by this compound.

References

An In-Depth Technical Guide to the Early In Vitro Profile of MI-1061, a Potent MDM2-p53 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro characterization of MI-1061, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction (PPI). The Murine Double Minute 2 (MDM2) protein is a primary negative regulator of the p53 tumor suppressor. By binding to p53, MDM2 promotes its degradation, thereby suppressing its ability to induce cell cycle arrest and apoptosis. In cancers retaining wild-type p53, inhibition of the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 function and restore tumor suppression. MI-1061 has been identified as a potent, chemically stable, and orally bioavailable agent that effectively disrupts this interaction.[1][2][3]

Biochemical Profile: Potency and Binding Affinity

MI-1061 was designed to mimic the key interactions of the p53 peptide within the MDM2 binding pocket. Early biochemical assays were crucial in quantifying its potency and affinity for the MDM2 protein.

Quantitative Biochemical Data

The inhibitory activity of MI-1061 was determined using biochemical assays that measure the disruption of the MDM2-p53 complex. The data reveals that MI-1061 is a high-potency inhibitor with low nanomolar activity.

| Parameter | Value | Description | Source(s) |

| Ki | 0.16 nM | Inhibition constant, indicating the binding affinity of MI-1061 to the MDM2 protein. | [1][2] |

| IC50 | 4.4 nM | Half-maximal inhibitory concentration in a biochemical assay, measuring disruption of the MDM2-p53 interaction. |

Experimental Protocol: Fluorescence Polarization (FP) Assay

The binding affinity and inhibitory potency of MI-1061 were primarily determined using a competitive fluorescence polarization (FP)-based binding assay. This method is widely used to study protein-protein interactions in a high-throughput format.

Objective: To quantify the ability of a test compound (MI-1061) to disrupt the interaction between a fluorescently labeled p53-derived peptide and the recombinant MDM2 protein.

Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein (MDM2), its tumbling is restricted, leading to a high polarization signal. An inhibitor that disrupts this interaction will displace the fluorescent peptide, causing a decrease in the polarization signal.

Materials:

-

Recombinant human MDM2 protein (e.g., residues 1-118).

-

Fluorescently labeled p53-derived peptide probe (e.g., FAM-tagged).

-

MI-1061 (test inhibitor).

-

Assay buffer.

-

Microplates (e.g., 384-well, black).

-

Plate reader with fluorescence polarization capabilities.

Procedure:

-

Preparation: A stock solution of MI-1061 is prepared in DMSO and serially diluted to create a range of test concentrations.

-

Reaction Setup: Recombinant MDM2 protein and the fluorescent p53 peptide probe are added to the wells of the microplate at fixed concentrations, chosen to ensure a stable, high-polarization signal.

-

Inhibitor Addition: The serially diluted MI-1061 is added to the wells. Control wells containing DMSO (vehicle) are included for 0% and 100% inhibition reference points.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 15-30 minutes) to allow the binding reaction to reach equilibrium.

-

Measurement: The fluorescence polarization values are measured using a plate reader at appropriate excitation (e.g., 485 nm) and emission (e.g., 530 nm) wavelengths.

-

Data Analysis: The polarization data is plotted against the logarithm of the inhibitor concentration. The resulting sigmoidal curve is fitted to a four-parameter logistic model to calculate the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentrations of the protein and probe used in the assay.

Visualization: FP Assay Principle

Caption: Principle of the Fluorescence Polarization (FP) assay for screening MDM2-p53 inhibitors.

Cell-Based Profile: p53 Activation and Anti-Proliferative Activity

To assess whether the biochemical potency of MI-1061 translates into cellular activity, a series of in vitro experiments were conducted in human cancer cell lines. The primary goals were to confirm on-target engagement (p53 activation) and evaluate the anti-proliferative effects in a p53-dependent manner.

Quantitative Cellular Activity Data

MI-1061 demonstrated potent inhibition of cell growth in cancer cell lines harboring wild-type (WT) p53, while showing significantly less activity in cell lines with mutated or deleted p53, confirming its p53-dependent mechanism of action.

| Cell Line | p53 Status | IC50 (nM) | Cancer Type | Source(s) |

| SJSA-1 | WT (MDM2 amp) | 100 | Osteosarcoma | |

| HCT-116 p53+/+ | WT | 250 | Colorectal Carcinoma | |

| RS4;11 | WT | >100-1000 | Acute Leukemia | |

| MV4;11 | WT | >100-1000 | Acute Leukemia | |

| HCT-116 p53-/- | Null | >10,000 | Colorectal Carcinoma |

*Note: One study indicates MI-1061 is >10 times less potent than a newer compound (MD-224) which has IC50s of 4.4–33.1 nM in these lines, suggesting an IC50 for MI-1061 in the hundreds of nM range.

Experimental Protocol: Cell Viability (e.g., WST-8 or MTT Assay)

Objective: To determine the concentration of MI-1061 that inhibits the proliferation of cancer cell lines by 50% (IC50).

Procedure:

-

Cell Culture: Human cancer cell lines (e.g., SJSA-1, HCT-116 p53+/+, and HCT-116 p53-/-) are maintained in appropriate culture media and conditions.

-

Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of MI-1061 or vehicle control (DMSO) for a specified duration (e.g., 4 days).

-

Viability Assessment: A viability reagent (e.g., WST-8 or MTT) is added to each well. The reagent is converted by metabolically active cells into a colored formazan product.

-

Measurement: The absorbance of the colored product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The absorbance values are converted to percentage of viability relative to the vehicle-treated control cells. The IC50 value is calculated by plotting the percentage of viability against the log of the inhibitor concentration.

Visualization: Cell Viability Workflow

Caption: A generalized experimental workflow for determining the IC50 of MI-1061 in cancer cell lines.

Mechanism of Action: On-Target p53 Pathway Activation

The primary mechanism of MI-1061 is the reactivation of the p53 pathway. In vitro studies confirmed that treatment with MI-1061 leads to the stabilization and accumulation of p53 protein and the subsequent upregulation of its downstream target genes, such as CDKN1A (encoding p21) and MDM2 itself (a well-established p53-responsive gene).

Experimental Protocol: Western Blot Analysis

Objective: To detect changes in the protein levels of p53 and its downstream targets (MDM2, p21) in cancer cells following treatment with MI-1061.

Procedure:

-

Cell Treatment: Cancer cells (e.g., SJSA-1 or RS4;11) are treated with varying concentrations of MI-1061 for a defined time period.

-

Lysis: Cells are harvested and lysed to extract total protein.

-

Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., GAPDH). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is visualized using a chemiluminescent substrate. The intensity of the bands corresponds to the protein expression level.

Expected Outcome: A dose-dependent increase in the protein levels of p53, MDM2, and p21 in wild-type p53 cells treated with MI-1061.

Visualization: MI-1061 Mechanism of Action

Caption: Mechanism of action of MI-1061 in reactivating the p53 tumor suppressor pathway.

References

MI-1061 TFA: A Deep Dive into its Selectivity for MDM2 over MDM4 (MDMX)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical selectivity of MI-1061 TFA, a potent small-molecule inhibitor of the MDM2-p53 interaction. A critical aspect of its therapeutic potential lies in its differential binding affinity for MDM2 compared to its close homolog, MDM4 (also known as MDMX). This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

MI-1061 is a highly potent and orally bioavailable inhibitor of the MDM2-p53 interaction, with a reported inhibitory constant (Ki) of 0.16 nM and a half-maximal inhibitory concentration (IC50) of 4.4 nM for MDM2.[1][2][3][4] While specific quantitative binding data for MI-1061 against MDM4 is not extensively reported in publicly available literature, the spirooxindole class of inhibitors, to which MI-1061 belongs, is known for its high selectivity for MDM2 over MDM4.[5] This selectivity is a key attribute, as MDM2 and MDM4 play distinct, non-redundant roles in the negative regulation of the p53 tumor suppressor. Understanding this selectivity is crucial for predicting the cellular response to MI-1061 and for the design of next-generation p53-activating cancer therapeutics.

Quantitative Binding Affinity of MI-1061

| Target Protein | Inhibitor | Ki (nM) | IC50 (nM) | Assay Method |

| MDM2 | MI-1061 | 0.16 | 4.4 | Not explicitly stated, likely TR-FRET or FP |

| MDM4 (MDMX) | MI-1061 | Not Reported | Not Reported |

The p53-MDM2/MDM4 Signaling Pathway and the Role of MI-1061

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. The activity of p53 is tightly controlled by its principal negative regulators, MDM2 and MDM4. MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation. MDM4, while lacking intrinsic E3 ligase activity, can heterodimerize with MDM2 to enhance its activity and also independently inhibit p53's transcriptional activity.

MI-1061's high selectivity for MDM2 disrupts the MDM2-p53 interaction, preventing the degradation of p53. This leads to the accumulation of p53 in the nucleus, where it can then activate the transcription of its target genes, ultimately leading to cell cycle arrest or apoptosis in cancer cells with wild-type p53.

Caption: p53 pathway and MI-1061's mechanism.

Experimental Protocols

The determination of binding affinity and selectivity of small-molecule inhibitors like MI-1061 typically involves biophysical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening. It measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. In the context of the MDM2-p53 interaction, a recombinant, tagged MDM2 protein and a fluorescently labeled p53-derived peptide can be used.

Principle: When the MDM2-p53 peptide interaction occurs, the donor (e.g., Europium cryptate-labeled anti-tag antibody bound to MDM2) and acceptor (e.g., a fluorescent probe on the p53 peptide) are brought into close proximity, allowing for energy transfer and a detectable FRET signal. A competitive inhibitor like MI-1061 will disrupt this interaction, leading to a decrease in the FRET signal.

General Protocol:

-

Reagent Preparation:

-

Recombinant human MDM2 protein (e.g., GST-tagged) is diluted in assay buffer.

-

A biotinylated peptide derived from the p53 N-terminal domain is used as the ligand.

-

Europium (Eu3+)-labeled anti-GST antibody (donor) and streptavidin-conjugated acceptor (e.g., XL665) are prepared.

-

MI-1061 is serially diluted to create a concentration gradient.

-

-

Assay Procedure (384-well plate format):

-

To each well, add the test compound (MI-1061) or vehicle control.

-

Add the MDM2 protein and the p53 peptide.

-

Add the Eu3+-anti-GST antibody and the streptavidin-acceptor conjugate.

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible microplate reader, with excitation typically around 320-340 nm and emission measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

-

Data Analysis:

-

The TR-FRET ratio (acceptor emission / donor emission) is calculated.

-

The percent inhibition is determined by comparing the signal in the presence of the inhibitor to the controls.

-

IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model.

-

Caption: Workflow for TR-FRET based analysis.

Fluorescence Polarization (FP) Assay

FP is another homogeneous assay that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is well-suited for studying protein-ligand interactions.

Principle: A small, fluorescently labeled p53 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger MDM2 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the fluorescent peptide, causing a decrease in polarization.

General Protocol:

-

Reagent Preparation:

-

Recombinant human MDM2 protein is diluted in assay buffer.

-

A fluorescently labeled (e.g., with fluorescein or rhodamine) p53-derived peptide is used as the tracer.

-

MI-1061 is serially diluted.

-

-

Assay Procedure (384-well plate format):

-

To each well, add the test compound (MI-1061) or vehicle.

-

Add the fluorescently labeled p53 peptide.

-

Initiate the binding reaction by adding the MDM2 protein.

-

Incubate the plate to allow the reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a microplate reader equipped with polarizing filters.

-

-

Data Analysis:

-

The change in millipolarization (mP) units is measured.

-

Percent inhibition is calculated, and IC50 values are determined from dose-response curves.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. MI-1061 | MDM2-p53 Interaction 抑制剂 | MCE [medchemexpress.cn]

- 5. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoroacetic Acid Salt of MI-1061: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-1061 is a potent, orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this critical negative regulatory relationship, MI-1061 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The trifluoroacetic acid (TFA) salt of MI-1061 is a common formulation used in preclinical research. This technical guide provides a comprehensive overview of the available data on MI-1061 and its TFA salt, including its mechanism of action, biological activity, and representative experimental protocols.

Introduction

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by controlling cell cycle progression and inducing apoptosis in response to cellular stress. In many cancers where p53 is not mutated, its function is often abrogated by the overexpression of its primary negative regulator, Mouse Double Minute 2 homolog (MDM2). MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. The inhibition of the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 in these cancers.

MI-1061 is a spiro-oxindole-based compound designed to fit into the p53-binding pocket of MDM2 with high affinity, thereby preventing the interaction with p53. This leads to the accumulation of p53, transactivation of its downstream targets, and ultimately, tumor cell death. The trifluoroacetic acid salt of MI-1061 is frequently utilized in research due to its stability and solubility properties. Trifluoroacetic acid is a common counterion used in the purification of synthetic compounds, particularly peptides and small molecules, and can influence the physicochemical properties of the active pharmaceutical ingredient.[1][2]

Physicochemical Properties of MI-1061 Trifluoroacetic Acid Salt

Table 1: Computed Physicochemical Properties of MI-1061 and its Trifluoroacetate Salt

| Property | MI-1061 (Free Base) | MI-1061 TFA Salt | Data Source |

| Molecular Formula | C₃₀H₂₆Cl₂FN₃O₄ | C₃₂H₂₇Cl₂F₄N₃O₆ | PubChem |

| Molecular Weight | 582.45 g/mol | 696.5 g/mol | PubChem |

| XLogP3 | Not Available | Not Available | PubChem |

| Hydrogen Bond Donor Count | 3 | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | 7 | PubChem |

| Rotatable Bond Count | 4 | 5 | PubChem |

| Exact Mass | 581.1233 g/mol | 695.1213 g/mol | PubChem |

| Topological Polar Surface Area | 109 Ų | 145 Ų | PubChem |

Mechanism of Action

MI-1061 functions by competitively inhibiting the protein-protein interaction between MDM2 and p53. The binding of MI-1061 to the p53-binding pocket on MDM2 prevents MDM2 from binding to and ubiquitinating p53 for subsequent proteasomal degradation. This leads to the stabilization and accumulation of p53 protein in the nucleus. Activated p53 can then transcriptionally activate its downstream target genes, such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway activated by MI-1061.

Caption: Signaling pathway of MI-1061.

Quantitative Data

The biological activity of MI-1061 has been characterized through various in vitro assays.

Table 2: In Vitro Binding Affinity and Inhibitory Activity of MI-1061

| Parameter | Value | Assay | Source |

| IC₅₀ (MDM2-p53 Interaction) | 4.4 nM | Biochemical Assay | |

| Kᵢ (MDM2) | 0.16 nM | Biochemical Assay |

Table 3: Cellular Activity of MI-1061 in Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC₅₀ | Source |

| SJSA-1 | Osteosarcoma | Wild-Type | 100 nM | |

| HCT-116 | Colon Cancer | Wild-Type | 250 nM | |

| HCT-116 | Colon Cancer | Null | >10,000 nM |

Experimental Protocols

The following are representative protocols for experiments commonly used to characterize MDM2-p53 inhibitors like MI-1061. These are generalized procedures and may require optimization for specific experimental setups.

MDM2-p53 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a method to quantify the inhibition of the MDM2-p53 interaction in a biochemical assay format.

Workflow Diagram:

References

- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

The Impact of MI-1061 TFA on Downstream Targets of p53: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 interaction. By binding to MDM2, MI-1061 blocks the negative regulatory effects of MDM2 on the p53 tumor suppressor protein. This leads to the stabilization and activation of p53, allowing it to transcriptionally activate its downstream target genes. The trifluoroacetic acid (TFA) salt of MI-1061 is often utilized to enhance the compound's solubility and stability for research and preclinical development. This technical guide provides an in-depth overview of the effects of MI-1061 TFA on the downstream targets of p53, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: p53 Activation

This compound's primary mechanism of action is the disruption of the protein-protein interaction between MDM2 and p53. In many cancer cells with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and suppression of its tumor-suppressive functions. MI-1061 occupies the p53-binding pocket of MDM2, thereby preventing MDM2 from binding to and ubiquitinating p53 for proteasomal degradation. This results in the accumulation of p53 in the nucleus, where it can act as a transcription factor.

Methodological & Application

Application Notes and Protocols for Small Molecule Inhibitors in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for two distinct classes of small molecule inhibitors utilized in cancer research: MDM2-p53 interaction inhibitors, specifically MI-1061, and Menin-MLL interaction inhibitors. It is important to note that while the initial request specified "MI-1061 TFA protocol" in the context of a Menin-MLL inhibitor, our findings indicate that MI-1061 is a well-characterized MDM2-p53 interaction inhibitor. To comprehensively address the user's interest, we will provide information on both MI-1061 and a general protocol for a representative Menin-MLL inhibitor. Trifluoroacetic acid (TFA) is a common counterion for synthetic small molecules, used to ensure stability and solubility, and does not alter the biological activity of the compound.

Section 1: MI-1061 - An MDM2-p53 Interaction Inhibitor

MI-1061 is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting this interaction, MI-1061 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1]

Data Presentation

Table 1: In Vitro Activity of MI-1061

| Parameter | Value | Cell Line(s) | Reference |

| Binding Affinity (Ki) | 0.16 nM | - | [1][2] |

| IC50 (MDM2-p53 Interaction) | 4.4 nM | - | |

| IC50 (Cell Growth) | 100 nM | SJSA-1 (osteosarcoma) | |

| IC50 (Cell Growth) | 250 nM | HCT-116 p53+/+ (colon cancer) | |

| IC50 (Cell Growth) | >10,000 nM | HCT-116 p53-/- (colon cancer) | |

| IC50 (Cell Growth) | 4.4–33.1 nM | Various human acute leukemia cell lines (wild-type p53) | |

| IC50 (Cell Growth) | >10 µM | Leukemia cell lines (mutated p53) |

Signaling Pathway

The mechanism of action of MI-1061 involves the disruption of the negative feedback loop between MDM2 and p53. In normal cells, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, keeping its levels low. MI-1061 binds to MDM2, preventing its interaction with p53. This leads to the accumulation of p53, which can then act as a transcription factor to induce the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA).

Caption: MI-1061 inhibits the MDM2-p53 interaction, leading to p53 accumulation and activation of downstream targets.

Experimental Protocols

1. Cell Viability Assay (MTS/MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of MI-1061 on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., SJSA-1, HCT-116 p53+/+, HCT-116 p53-/-)

-

Complete growth medium

-

MI-1061 stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTS or MTT reagent

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of MI-1061 in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the MI-1061 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours.

-

If using MTT, add 100 µL of solubilization solution and incubate overnight.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

2. Western Blot Analysis for p53 and MDM2 Accumulation

-

Objective: To assess the effect of MI-1061 on the protein levels of p53 and MDM2.

-

Materials:

-

Cancer cell line (e.g., RS4;11)

-

MI-1061

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot transfer system

-

Primary antibodies (anti-p53, anti-MDM2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with varying concentrations of MI-1061 for 6-24 hours.

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Caption: A typical workflow for Western blot analysis to assess protein expression changes.

Section 2: Menin-MLL Interaction Inhibitors

Inhibition of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction is a therapeutic strategy for MLL-rearranged leukemias. Small molecule inhibitors bind to Menin and disrupt its interaction with the MLL fusion protein, leading to the downregulation of target genes like HOXA9 and MEIS1, which are critical for leukemogenesis. This induces differentiation and apoptosis in MLL-rearranged leukemia cells.

Data Presentation

Table 2: In Vitro Activity of Representative Menin-MLL Inhibitors

| Compound | IC50 (Menin-MLL Interaction) | GI50 (MLL-rearranged cells) | Reference |

| VTP50469 | Not specified | Potent and selective | |

| MI-463 | Not specified | 200–500 nM | |

| MI-503 | Not specified | 200–500 nM | |

| MI-1481 | 3.6 nM | Potent |

Signaling Pathway

Menin is a scaffold protein that interacts with the N-terminus of MLL. In MLL-rearranged leukemias, the MLL gene is fused to a partner gene, creating an oncogenic fusion protein. The Menin-MLL fusion protein interaction is crucial for the recruitment of this complex to chromatin and the subsequent upregulation of target genes like HOXA9 and MEIS1. Menin-MLL inhibitors competitively bind to the MLL binding pocket on Menin, displacing the MLL fusion protein. This leads to the transcriptional repression of MLL target genes, resulting in cell differentiation and apoptosis.

Caption: Menin-MLL inhibitors block the interaction between Menin and MLL fusion proteins, downregulating target genes.

Experimental Protocols

1. Cell Proliferation Assay

-

Objective: To evaluate the effect of a Menin-MLL inhibitor on the proliferation of MLL-rearranged and non-MLL-rearranged leukemia cell lines.

-

Procedure: Follow the same protocol as the Cell Viability Assay for MI-1061, using MLL-rearranged cell lines (e.g., MOLM13, MV4;11, RS4;11) and non-MLL-rearranged cell lines as a negative control.

2. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

-

Objective: To measure the changes in the mRNA expression levels of MLL target genes (HOXA9, MEIS1) following treatment with a Menin-MLL inhibitor.

-

Materials:

-

MLL-rearranged cell line (e.g., MOLM13, MV4;11)

-

Menin-MLL inhibitor

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix

-

Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

-

-

Procedure:

-

Treat cells with the Menin-MLL inhibitor for 2 to 7 days.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using primers for the target genes and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

-

Caption: Workflow for analyzing changes in gene expression using qRT-PCR.

3. Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To determine if the Menin-MLL inhibitor induces apoptosis in leukemia cells.

-

Materials:

-

MLL-rearranged cell line

-

Menin-MLL inhibitor

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the inhibitor for a specified time (e.g., 48-72 hours).

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

References

Application Notes and Protocols for MI-1061 TFA-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MI-1061 TFA to induce apoptosis in cancer cells. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the design and execution of experiments.

Introduction

MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] By disrupting this interaction, MI-1061 stabilizes and activates the p53 tumor suppressor protein, leading to the transcriptional upregulation of p53 target genes, cell cycle arrest, and ultimately, apoptosis. This compound is a valuable tool for studying p53-dependent signaling pathways and for investigating the therapeutic potential of MDM2 inhibition in cancers with wild-type p53.

Mechanism of Action

MI-1061 binds to the p53-binding pocket of MDM2, preventing the E3 ubiquitin ligase activity of MDM2 from targeting p53 for proteasomal degradation. The subsequent accumulation of p53 in the nucleus allows it to function as a transcription factor, activating genes involved in apoptosis, such as PUMA (p53 upregulated modulator of apoptosis).[2] This activation of the intrinsic apoptotic pathway leads to mitochondrial outer membrane permeabilization, caspase activation, and programmed cell death.

Quantitative Data Summary

The optimal concentration of this compound for apoptosis induction is cell-line dependent. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for cell growth inhibition, which can serve as a starting point for determining the optimal concentration for apoptosis assays.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Notes |

| MI-1061 | SJSA-1 | Osteosarcoma (p53 wild-type) | 100 | Potently activates p53 and induces apoptosis.[1] |

| MI-1061 | HCT-116 p53+/+ | Colorectal Carcinoma (p53 wild-type) | 250 | [1] |

| MI-1061 | HCT-116 p53-/- | Colorectal Carcinoma (p53 null) | >10000 | Demonstrates p53-dependent activity.[1] |

| MI-1061 | RS4;11 | Acute Lymphoblastic Leukemia (p53 wild-type) | - | A related, more potent MDM2 inhibitor, MD-224, is >10-100 times more potent than MI-1061 in this cell line. |

Note: The effective concentration for inducing apoptosis may be higher than the IC50 for cell growth inhibition and should be determined empirically for each cell line and experimental condition. A typical starting range for apoptosis induction experiments would be 100 nM to 1 µM.

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate cells in appropriate cell culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 1-10 mM.

-

Treatment: On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: Following treatment with this compound, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet once with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway.

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay or a similar method.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, MDM2, cleaved PARP, cleaved Caspase-3, PUMA, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

References

Application Notes and Protocols for Western Blot Analysis of p53 and MDM2 Following MI-1061 TFA Treatment

Introduction

MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] In many cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[4][5] MI-1061 binds to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and p53. This inhibition stabilizes p53, leading to its accumulation and the activation of downstream signaling pathways that can induce cell cycle arrest and apoptosis in cancer cells. A common method to verify the cellular activity of MI-1061 is to perform a western blot to detect the levels of p53 and its transcriptional target, MDM2. Following treatment with an effective MDM2 inhibitor like MI-1061, an increase in the protein levels of both p53 and MDM2 is expected.

These application notes provide a detailed protocol for performing a western blot to analyze the expression of p53 and MDM2 in cancer cell lines treated with MI-1061 TFA.

Data Presentation

The following table summarizes the expected qualitative and semi-quantitative results from a western blot analysis of cells treated with this compound. The data is based on observations from multiple studies.

| Treatment Group | Target Protein | Expected Change in Protein Level | Notes |

| Vehicle Control (e.g., DMSO) | p53 | Basal Level | Establishes the baseline expression of p53 in the untreated cells. |

| MDM2 | Basal Level | Establishes the baseline expression of MDM2 in the untreated cells. | |

| This compound (various concentrations) | p53 | Dose-dependent increase | Accumulation of p53 is a direct result of inhibiting MDM2-mediated degradation. |

| MDM2 | Dose-dependent increase | As p53 accumulates, it transcriptionally upregulates the MDM2 gene, leading to an increase in MDM2 protein levels, which is indicative of a functional p53 pathway. | |

| This compound (time-course) | p53 | Time-dependent increase | Protein levels are expected to increase with longer incubation times (e.g., 2, 6, 12, 24 hours). |

| MDM2 | Time-dependent increase | MDM2 levels should also increase over time, following the accumulation of p53. |

Signaling Pathway

References

- 1. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Therapeutic Strategies to Activate p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols: Preparation of MI-1061 TFA Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

MI-1061 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting the binding of MDM2 to p53, MI-1061 prevents the ubiquitination and subsequent degradation of the p53 tumor suppressor protein. This leads to the accumulation of p53, which in turn activates downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[3] The trifluoroacetic acid (TFA) salt of MI-1061 is often supplied as a lyophilized powder that requires careful reconstitution to ensure accurate concentration and stability for use in in vitro and in vivo experiments.

This document provides a detailed protocol for the preparation, storage, and handling of MI-1061 TFA stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

Mechanism of Action: The p53-MDM2 Pathway

MI-1061 functions by inhibiting the E3 ubiquitin ligase MDM2. In many cancer cells, MDM2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to evade apoptosis. MI-1061 binds to the p53-binding pocket of MDM2, preventing it from targeting p53. This restores p53 function, inducing the expression of downstream targets like p21, which leads to cell cycle arrest and apoptosis.

References

Application Notes and Protocols for MI-1061 TFA Administration in Mouse Xenograft Models of Meningioma

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-1061 TFA is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, MI-1061 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][3][4] This mechanism makes MI-1061 a promising therapeutic candidate for various cancers, including meningiomas, where the p53 pathway is often dysregulated. These application notes provide detailed protocols for the administration and dosing of this compound in preclinical mouse xenograft models of meningioma.

Mechanism of Action: The MDM2-p53 Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53 function and promoting tumor cell survival. MI-1061 binds to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction. This leads to the accumulation of p53, which can then transactivate its target genes, resulting in cell cycle arrest and apoptosis.[5]

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the dosing and administration details for this compound and other relevant MDM2 inhibitors in mouse xenograft models.

| Compound | Dose | Administration Route | Dosing Schedule | Xenograft Model | Reference |

| MI-1061 | 100 mg/kg | Oral (p.o.) | Daily | RS4;11 (Leukemia) | |

| MI-1061 | 100 mg/kg | Oral (p.o.) | Daily for 14 days | SJSA-1 (Osteosarcoma) | |

| BI-907828 | 50 mg/kg | Oral (p.o.) | Single dose | Orthotopic Glioblastoma | |

| SP-141 | 40 mg/kg/day | Intraperitoneal (i.p.) | 5 days/week for 4 weeks | Intracranial Glioblastoma |

| Parameter | Value | Details | Reference |

| MI-1061 Ki | 0.16 nM | Potency of MDM2 inhibition | |

| MI-1061 IC50 | 4.4 nM | Potency of MDM2 inhibition | |

| MI-1061 Cell Line IC50 (SJSA-1) | 100 nM | In vitro cell growth inhibition | |

| MI-1061 Cell Line IC50 (HCT-116 p53+/+) | 250 nM | In vitro cell growth inhibition |

Experimental Protocols

Formulation of this compound for Oral Administration

Materials:

-

This compound powder

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water, or a solution of PEG400, ethanol, and saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number and weight of the mice.

-

Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of the vehicle to the tube. A common vehicle for oral gavage of hydrophobic compounds is 0.5% methylcellulose. The final volume for oral gavage in mice is typically 100-200 µL.

-

Vortex the mixture vigorously for 5-10 minutes to ensure a homogenous suspension.

-

If necessary, sonicate the suspension for 5-10 minutes to aid in solubilization and create a fine, uniform suspension.

-

Visually inspect the suspension to ensure there are no large aggregates.

-

Prepare the formulation fresh daily before administration to ensure stability and consistent dosing.

Subcutaneous Meningioma Xenograft Model Protocol

Materials:

-

Meningioma cell line (e.g., IOMM-Lee, CH157-MN)

-

4-6 week old immunocompromised mice (e.g., athymic nude, NOD/SCID)

-

Sterile PBS or serum-free media

-

Matrigel (optional, can improve tumor take rate)

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

Syringes and needles (26-27 gauge)

-

Calipers

Protocol:

-

Culture meningioma cells to 70-80% confluency.

-

Harvest the cells using trypsin-EDTA and wash with sterile PBS or serum-free media.

-

Perform a cell count and determine cell viability (should be >95%).

-

Resuspend the cells in sterile PBS or serum-free media at a concentration of 1 x 107 cells/mL. If using Matrigel, resuspend the cells in a 1:1 mixture of media and Matrigel.

-

Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.

-

Monitor the mice for tumor formation. Once tumors are palpable and reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg, daily) or vehicle to the respective groups via oral gavage.

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Orthotopic Meningioma Xenograft Model Protocol

Materials:

-

Same as for the subcutaneous model, plus:

-

Stereotactic frame

-

Anesthetic (e.g., ketamine/xylazine)

-

Small animal drill or burr

-

Hamilton syringe

Protocol:

-

Prepare the meningioma cell suspension as described for the subcutaneous model, typically at a higher concentration (e.g., 1 x 105 - 1 x 106 cells in 2-5 µL).

-

Anesthetize the mouse and secure it in a stereotactic frame.

-

Make a small incision in the scalp to expose the skull.

-

Using predetermined stereotactic coordinates for the desired brain location (e.g., skull base), create a small burr hole in the skull.

-

Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.

-

Withdraw the needle slowly and suture the scalp incision.

-

Allow the mice to recover and monitor for tumor growth using non-invasive imaging (e.g., bioluminescence if using luciferase-expressing cells) or by observing for neurological symptoms.

-

Once tumor engraftment is confirmed, begin treatment with this compound as described for the subcutaneous model.

-

Monitor the survival and neurological status of the mice.

-

At the endpoint of the study, euthanize the mice and collect the brains for histological analysis.

Experimental Workflow Visualization

Figure 2: General workflow for mouse xenograft studies.

Conclusion

This compound presents a promising therapeutic strategy for meningiomas with wild-type p53 by reactivating the p53 tumor suppressor pathway. The provided protocols for administration and dosing in both subcutaneous and orthotopic mouse xenograft models offer a foundation for preclinical evaluation of its efficacy. Careful consideration of the appropriate xenograft model and rigorous monitoring are essential for obtaining reliable and translatable results. Further studies are warranted to optimize dosing schedules and explore combination therapies to enhance the anti-tumor activity of this compound in meningioma.

References

- 1. MDM2 Inhibition in the Treatment of Glioblastoma: From Concept to Clinical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BI-907828, a novel potent MDM2 inhibitor, inhibits glioblastoma brain tumor stem cells in vitro and prolongs survival in orthotopic xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Frontiers | MDM2/X Inhibitors as Radiosensitizers for Glioblastoma Targeted Therapy [frontiersin.org]